molecular formula C42H73N9O17S B12381282 Oximbomotide

Oximbomotide

カタログ番号: B12381282
分子量: 1008.1 g/mol
InChIキー: LEPHCSIVDRSUBA-ODURPPJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The preparation of Oximbomotide involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves dissolving the compound in a solvent and reacting it with other chemicals under controlled conditions. For industrial production, the compound is synthesized in bulk quantities, ensuring high purity and consistency .

化学反応の分析

Oximbomotide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Oximbomotide has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of immunological responses. In biology, it is utilized to investigate the effects of active immunization on cancer cells. In medicine, it serves as a therapeutic agent for cancer treatment. In industry, it is used in the development of new immunological therapies .

作用機序

The mechanism of action of Oximbomotide involves its interaction with specific molecular targets and pathways. It exerts its effects by stimulating the immune system to recognize and attack cancer cells. The molecular targets include specific antigens on the surface of cancer cells, and the pathways involved include the activation of immune cells and the production of antibodies .

類似化合物との比較

Oximbomotide is unique compared to other similar compounds due to its specific immunological properties and its effectiveness in cancer treatment. Similar compounds include other immunological agents used for active immunization, such as vaccines and monoclonal antibodies. this compound stands out due to its specific molecular structure and its ability to target cancer cells effectively .

特性

分子式

C42H73N9O17S

分子量

1008.1 g/mol

IUPAC名

(4S)-4-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H73N9O17S/c1-18(2)14-23(43)34(59)44-25(12-13-69-9)35(60)47-27(16-30(57)58)38(63)46-26(15-19(3)4)37(62)48-28(17-52)39(64)50-33(22(8)54)41(66)51-32(21(7)53)40(65)45-24(10-11-29(55)56)36(61)49-31(20(5)6)42(67)68/h18-28,31-33,52-54H,10-17,43H2,1-9H3,(H,44,59)(H,45,65)(H,46,63)(H,47,60)(H,48,62)(H,49,61)(H,50,64)(H,51,66)(H,55,56)(H,57,58)(H,67,68)/t21-,22-,23+,24+,25+,26+,27+,28+,31+,32+,33+/m1/s1

InChIキー

LEPHCSIVDRSUBA-ODURPPJLSA-N

異性体SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N)O

正規SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。